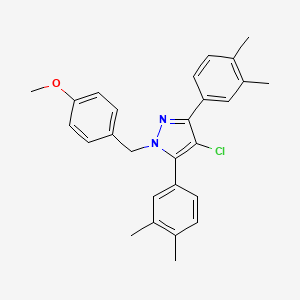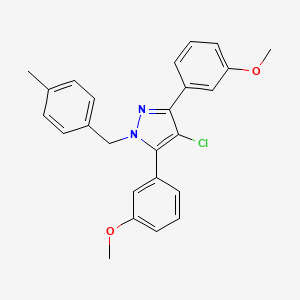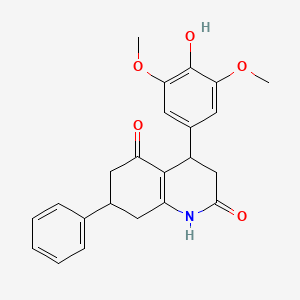![molecular formula C20H12F6N4O B14927424 4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927424.png)
4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with various functional groups, including a furan ring, a methylphenyl group, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The pyrazole intermediate is then subjected to substitution reactions to introduce the trifluoromethyl and methylphenyl groups.
Pyrimidine Ring Formation: The substituted pyrazole is then reacted with a suitable precursor to form the pyrimidine ring, often involving cyclization reactions under controlled temperature and pH conditions.
Introduction of the Furan Ring: Finally, the furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole and pyrimidine rings, potentially altering the electronic properties of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases, due to its ability to interact with specific biological targets.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity, while the furan and pyrazole rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE: Lacks one trifluoromethyl group compared to the target compound.
4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-PYRIMIDINE: Lacks one trifluoromethyl group on the pyrimidine ring.
4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-METHYLPYRIMIDINE: Substitutes a methyl group for one of the trifluoromethyl groups.
Uniqueness
The presence of multiple trifluoromethyl groups in 4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE enhances its lipophilicity, metabolic stability, and binding affinity, making it unique compared to similar compounds. These properties contribute to its potential as a versatile molecule in various scientific and industrial applications.
Properties
Molecular Formula |
C20H12F6N4O |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C20H12F6N4O/c1-11-4-6-12(7-5-11)13-10-17(20(24,25)26)30(29-13)18-27-14(15-3-2-8-31-15)9-16(28-18)19(21,22)23/h2-10H,1H3 |
InChI Key |
WHQSKJPYAMSKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B14927342.png)
![N-(2,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927344.png)


![2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B14927380.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14927381.png)
![1-ethyl-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927382.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14927391.png)

![7-(difluoromethyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14927398.png)
![N-(2-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14927411.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-1H-pyrazol-3-yl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927414.png)
![4-({4-[4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzyl}oxy)benzoic acid](/img/structure/B14927419.png)

